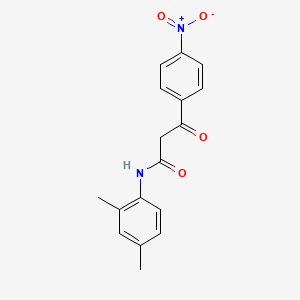

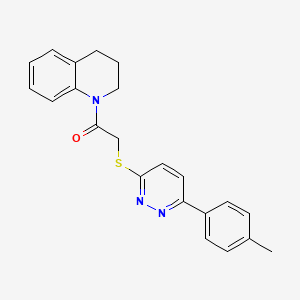

![molecular formula C21H18O6 B2648977 Prop-2-enyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate CAS No. 869080-00-2](/img/structure/B2648977.png)

Prop-2-enyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Prop-2-enyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The compound has been involved in studies exploring unique processes of phenolic oxidation and heterocyclic synthesis. Pelter et al. (1997) demonstrated the synthesis of chromen-6-ones and corresponding chromenes, which involved the compound in its synthesis pathway (Pelter, Hussain, Smith, & Ward, 1997).

- Venkatesan et al. (2016) studied the structural properties of a related compound, highlighting the importance of methoxy substitution and its effects on molecular interactions and stability (Venkatesan, Rajakannan, Venkataramanan, Ilangovan, Sundius, & Thamotharan, 2016).

Molecular Interactions and Crystal Packing

- Research by Zhang et al. (2011) focused on the crystal packing of similar compounds, revealing insights into nonhydrogen bonding interactions like N⋯π and O⋯π, which are crucial in understanding the molecular structure and behavior (Zhang, Wu, & Zhang, 2011).

- Yang et al. (2006) studied hydrogen-bonded chains in a related compound, providing valuable information on the formation of three-dimensional network structures (Yang, Han, Xia, & Wang, 2006).

Organic Synthesis and Catalysis

- The compound has been used in studies exploring rhodium-catalyzed reactions, as shown by Li et al. (2012), demonstrating its role in organic synthesis and the formation of allenes with high enantioselectivity (Li, Boyarskikh, Hansen, Autschbach, Musaev, & Davies, 2012).

- Research by Taylor and Davies (1983) highlighted the use of the compound in the formation of naphthoates and β,γ-unsaturated esters, underlining its versatility in organic synthesis (Taylor & Davies, 1983).

Photophysical Properties

- Kumari et al. (2017) investigated the photophysical properties of chalcone derivatives, an area where this compound could potentially contribute, by studying the effects of solvent polarity on absorption and fluorescence characteristics (Kumari, Varghese, George, & N., 2017).

Environmental Applications

- Steffan et al. (1997) demonstrated the biodegradation of gasoline oxygenates by propane-oxidizing bacteria, an area where similar compounds could find application in environmental remediation (Steffan, Mcclay, Vainberg, Condee, & Zhang, 1997).

Propriétés

IUPAC Name |

prop-2-enyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O6/c1-3-10-25-20(22)13-26-17-9-6-15-11-18(21(23)27-19(15)12-17)14-4-7-16(24-2)8-5-14/h3-9,11-12H,1,10,13H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFQHVQEOWTUHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)OCC=C)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prop-2-enyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[[(2R,3S)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]propanamide](/img/structure/B2648901.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2648906.png)

![N-(4-methylbenzyl)-4-[(4-propylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B2648908.png)

![7-[Phenyl(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2648910.png)

![Ethyl 2-[(3,4-difluorobenzyl)(methylsulfonyl)amino]benzenecarboxylate](/img/structure/B2648914.png)

![1-Cyclohexyl-3-[1-[4-(phenylmethyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]urea](/img/structure/B2648917.png)